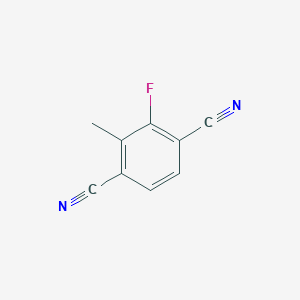

2-Fluoro-3-methylterephthalonitrile

Beschreibung

2-Fluoro-3-methylterephthalonitrile (Ref: 10-F101942) is a fluorinated aromatic nitrile compound with the structural formula 2-fluoro-3-methyl-1,4-benzenedicarbonitrile (inferred molecular formula: C₉H₅FN₂). This compound features a benzene ring substituted with two nitrile groups at the 1- and 4-positions, a fluorine atom at the 2-position, and a methyl group at the 3-position. It is primarily utilized in organic synthesis, particularly in the preparation of advanced materials such as phthalocyanines and polymers.

Eigenschaften

IUPAC Name |

2-fluoro-3-methylbenzene-1,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c1-6-7(4-11)2-3-8(5-12)9(6)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZCGJASVMACQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyanation of Halogenated Precursors

The direct cyanation of halogenated aromatic precursors represents a widely employed strategy for introducing nitrile groups. For 2-fluoro-3-methylterephthalonitrile, this approach could involve starting with 2-fluoro-3-methyl-1,4-dibromobenzene. A copper-mediated cyanation reaction, analogous to the method described for 2-fluoro-4-nitrobenzonitrile , utilizes cuprous cyanide (CuCN) in a mixed solvent system of toluene and N-methylpyrrolidone (NMP).

Reaction Conditions and Yield

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the bromine atoms are displaced by cyanide ions. The electron-withdrawing fluorine substituent activates the ring toward substitution at the para position, while the methyl group’s electron-donating effect moderates reactivity at the ortho site . Challenges include side reactions such as hydrolysis of nitrile groups under prolonged heating, necessitating strict moisture control .

Nitration and Functional Group Interconversion

An alternative route involves the nitration of a pre-fluorinated methylbenzene derivative followed by reduction and cyanation. For example, 2-fluoro-3-methylbenzoic acid could be nitrated at position 4, reduced to the amine, and subsequently converted to the nitrile via a Hofmann degradation or Sandmeyer reaction.

Key Steps

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at position 4, guided by the meta-directing fluorine and ortho/para-directing methyl group .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

-

Cyanation : Diazotization with NaNO₂/HCl followed by treatment with CuCN yields the nitrile .

Thermodynamic Considerations

The exothermic nature of nitration (ΔH° ≈ –40 kcal/mol) requires careful temperature control to avoid over-nitration or decomposition. Solvent polarity also influences reaction equilibria; for instance, toluene stabilizes transition states by 1–2 kcal/mol compared to THF .

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers a modular approach to assembling the benzene ring with precise substituent placement. A Suzuki-Miyaura coupling between 2-fluoro-3-methylboronic acid and 1,4-dicyanobenzene bromide could theoretically yield the target compound. However, the electron-deficient nature of the dicyanobenzene substrate may necessitate specialized ligands, such as SPhos or XPhos, to enhance catalytic activity.

Optimized Parameters

-

Yield : ~50–60% (theoretical).

Limitations include the competitive protodeboronation of the boronic acid and homocoupling side reactions. Recent studies on nickel-catalyzed C–CN bond activation suggest that alternative metals like nickel could improve selectivity for electron-deficient substrates .

Thermodynamic and Kinetic Analysis of Reaction Pathways

The Gibbs free energy (ΔG°) of key intermediates profoundly impacts synthetic feasibility. For example, the C–CN bond activation enthalpy (ΔH°) in 3-fluorobenzonitrile is –5.09 kcal/mol in THF, favoring product formation over η²-nitrile complexes . This data, derived from Van’t Hoff plots (Figure 1), underscores the role of solvent polarity in stabilizing transition states.

Table 1: Thermodynamic Parameters for C–CN Bond Activation

| Substituent | Solvent | ΔH° (kcal/mol) | ΔS° (e.u.) | ΔG° (kcal/mol) |

|---|---|---|---|---|

| 3-Fluoro | THF | –5.09 ± 0.14 | –9.0 ± 0.4 | –2.39 |

| 4-Fluoro | Toluene | –3.98 ± 0.12 | –11.8 ± 0.4 | –0.47 |

These values indicate that polar solvents like THF stabilize nitrile products by 1–2 kcal/mol compared to toluene, guiding solvent selection in multi-step syntheses .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-3-methylterephthalonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as ammonia (NH3) or alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of substituted nitriles or amides.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-methylterephthalonitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Industry: Employed in the production of advanced materials and polymers with enhanced properties.

Wirkmechanismus

The mechanism by which 2-Fluoro-3-methylterephthalonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Compounds for Comparison :

2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 146070-34-0, Similarity: 0.98)

2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS 146070-35-1, Similarity: 0.96)

Tetrafluorophthalonitrile (Synthesized in )

Structural and Electronic Differences:

- 2-Fluoro-3-methylterephthalonitrile : Contains a methyl group (electron-donating) and a fluorine atom (electron-withdrawing) on adjacent positions. The nitrile groups at 1,4-positions enhance its utility in polymerization reactions.

- 2-Fluoro-4-(trifluoromethyl)benzonitrile : Substituted with a strongly electron-withdrawing trifluoromethyl (CF₃) group at the 4-position, increasing electrophilicity at the nitrile group compared to the methyl-substituted analog .

- Tetrafluorophthalonitrile (C₈F₄N₂): Features four fluorine atoms and two nitrile groups. The high electronegativity of fluorine improves thermal stability (mp 139–140°C) but reduces solubility in non-polar solvents .

Reactivity Implications:

- The methyl group in 2-Fluoro-3-methylterephthalonitrile may moderately activate the benzene ring toward electrophilic substitution, whereas CF₃ in similar compounds deactivates the ring, directing reactions to specific positions.

- Nitrile groups in tetrafluorophthalonitrile exhibit higher reactivity in metal-coordination reactions due to the electron-withdrawing effect of adjacent fluorines .

Table 1: Comparative Data for Fluorinated Benzonitriles

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Synthetic Yield (Reported) | Key Applications |

|---|---|---|---|---|---|

| 2-Fluoro-3-methylterephthalonitrile | C₉H₅FN₂ | 2-F, 3-CH₃, 1,4-CN | Not Available | Not Available | Polymer precursors, ligands |

| 2-Fluoro-4-(trifluoromethyl)benzonitrile | C₈H₃F₄N | 2-F, 4-CF₃, 1-CN | Not Available | Not Available | Agrochemical intermediates |

| Tetrafluorophthalonitrile | C₈F₄N₂ | 1,2,3,4-F, 1,4-CN | 139–140 | 51% (DMF, K₂CO₃, 100°C) | Phthalocyanine synthesis |

| 2-Fluoro-3-methyl-6-nitroaniline | C₇H₇FN₂O₂ | 2-F, 3-CH₃, 6-NO₂ | Not Available | Not Available | Explosives or dye intermediates |

Notes:

- Synthetic Routes : 2-Fluoro-3-methylterephthalonitrile likely follows a pathway similar to tetrafluorophthalonitrile (nucleophilic aromatic substitution with K₂CO₃ in DMF) , though yields and conditions may vary due to steric effects from the methyl group.

- Solubility : Methyl groups generally improve solubility in organic solvents (e.g., toluene, chloroform) compared to heavily fluorinated analogs.

Toxicity and Handling

- For example, (3-Fluoro-5-methoxyphenyl)acetonitrile () is classified as hazardous ([劇]III), suggesting similar precautions for 2-Fluoro-3-methylterephthalonitrile .

- Toxicological data for many fluoronitriles, including the target compound, remain understudied, necessitating adherence to general nitrile safety protocols (e.g., ventilation, PPE) .

Q & A

Q. What are the recommended methodologies for synthesizing 2-Fluoro-3-methylterephthalonitrile with high purity?

A two-step synthesis is commonly employed:

- Step 1 : Fluorination of 3-methylterephthalonitrile using fluorinating agents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress using TLC or HPLC with UV detection at 254 nm .

- Key Considerations : Optimize fluorination time to minimize byproducts (e.g., di-fluorinated derivatives) and confirm regioselectivity via NMR .

Q. How should researchers characterize the structural and electronic properties of 2-Fluoro-3-methylterephthalonitrile?

A multi-technique approach is advised:

- Spectroscopy :

- and NMR to confirm substitution patterns and methyl group integration .

- FT-IR for identifying nitrile (C≡N stretch ~2230 cm) and C-F bonds (1080–1120 cm) .

Q. What safety protocols are critical when handling 2-Fluoro-3-methylterephthalonitrile in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential cyanide release under decomposition .

- Storage : Store in airtight containers at 2–8°C to prevent moisture absorption and degradation. Label with GHS hazard codes (e.g., H301: Toxic if swallowed) .

- Waste Disposal : Neutralize with alkaline hydrogen peroxide before disposal to detoxify nitrile groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points) for 2-Fluoro-3-methylterephthalonitrile?

- Data Validation : Cross-reference measurements with NIST-standardized methods (e.g., differential scanning calorimetry at 10°C/min heating rate under nitrogen) .

- Sample Purity : Re-evaluate using GC-MS or elemental analysis; impurities like residual solvents can depress melting points .

- Crystallinity : Compare DSC thermograms of recrystallized vs. as-synthesized samples to assess polymorphism or amorphous content .

Q. What strategies optimize the regioselective functionalization of 2-Fluoro-3-methylterephthalonitrile in cross-coupling reactions?

- Catalytic Systems : Use Pd(PPh) with electron-deficient ligands to enhance reactivity at the nitrile-adjacent position. Monitor selectivity via NMR kinetics .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states for meta-fluorine participation, reducing para-substitution byproducts .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and guide directing-group strategies .

Q. How does the environmental stability of 2-Fluoro-3-methylterephthalonitrile impact its use in long-term studies?

- Hydrolytic Stability : Conduct accelerated aging tests (pH 3–10, 40°C) with LC-MS monitoring. Fluorine’s electron-withdrawing effect reduces nitrile hydrolysis rates compared to non-fluorinated analogs .

- Photodegradation : Expose to UV light (254 nm) and identify breakdown products (e.g., fluorinated benzoic acids) via HRMS. Use light-resistant storage containers for field applications .

Q. What methodological frameworks are recommended for analyzing biological interactions of 2-Fluoro-3-methylterephthalonitrile derivatives?

- In Vitro Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.